molecular formula C11H13F2NO4 B1445945 Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate CAS No. 1706449-05-9

Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate

Cat. No.: B1445945
CAS No.: 1706449-05-9
M. Wt: 261.22 g/mol
InChI Key: YLDQSXPAOVNWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate is a high-purity pyridine compound offered with a certified purity of 95% . It is supplied with the CAS Number 1706449-05-9 . This organofluorine chemical building block is valued in medicinal chemistry and drug discovery research for its unique structure, which incorporates both a pyridine heterocycle and a difluorinated ester side chain. The presence of these functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical candidates where the difluoromethyl group can influence a compound's metabolic stability, bioavailability, and binding affinity . Its specific research applications include serving as a key precursor in structure-activity relationship (SAR) studies and in the design of novel bioactive molecules targeting various enzymes. This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO4/c1-2-18-9(15)10(12,13)7-11(16,17)8-3-5-14-6-4-8/h3-6,16-17H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDQSXPAOVNWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C1=CC=NC=C1)(O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyridinyl Butanoate Backbone

  • The synthetic route often starts with the construction of the butanoate chain bearing the difluoro substitution at the 2-position.
  • Introduction of the pyridin-4-yl substituent at the 4-position of the butanoate is achieved via nucleophilic substitution or cross-coupling reactions involving pyridine derivatives.
  • Ethyl ester functionality is incorporated through esterification or by using ethyl bromoacetate as a key alkylating agent in the presence of a base such as potassium carbonate (K2CO3) in acetonitrile (CH3CN).

Knoevenagel Condensation as a Key Step

  • Knoevenagel condensation reactions are widely utilized in the synthesis of related pyridinyl and thiazolidinedione derivatives, which share structural similarities with this compound.
  • This condensation involves reacting aldehydes with active methylene compounds in the presence of catalytic amounts of bases or ammonium salts (e.g., piperidinium acetate) in refluxing toluene or other suitable solvents for extended periods (18–72 hours) to achieve high yields.

Representative Synthetic Procedure (Literature-Based)

Step Reagents and Conditions Description Yield/Notes
1 Ethyl bromoacetate, K2CO3, CH3CN, room temperature, 18 h SN2 alkylation of pyridinyl precursor to form ethyl ester intermediate High yield reported
2 Difluorinating agent (e.g., DAST or Selectfluor) Introduction of difluoro group at 2-position of butanoate chain Requires controlled conditions to avoid over-fluorination
3 Hydroxylation reagents (e.g., OsO4 or other dihydroxylation catalysts) Installation of dihydroxy groups at 4-position Protection of other hydroxyls may be necessary
4 Knoevenagel condensation with aromatic aldehydes, piperidinium acetate catalyst, refluxing toluene, 18–72 h Formation of the pyridinyl-substituted butanoate framework Efficient and convergent approach
5 Deprotection steps (if applicable) Removal of protecting groups to yield final compound Final purification by crystallization or chromatography

Analytical Data Supporting Preparation

Property Data
Molecular Weight 261.23 g/mol
Physical State Solid (melting point data not fully disclosed)
Purity Assessment Typically confirmed by NMR, MS, and HPLC in research studies
Safety Notes Standard precautions for handling fluorinated organic compounds and pyridine derivatives apply

Research Findings and Optimization Notes

  • The synthesis of this compound benefits from convergent synthetic strategies, allowing modular assembly of the molecule and facilitating structural modifications for SAR (Structure-Activity Relationship) studies.
  • Protection of hydroxyl groups during intermediate steps is crucial to prevent side reactions and improve overall yield.
  • The use of catalytic amounts of piperidinium acetate in Knoevenagel condensation enhances reaction efficiency and selectivity.
  • Fluorination steps require careful control of reaction conditions to avoid decomposition or undesired side products.
  • The synthetic methods reported in recent medicinal chemistry literature emphasize the importance of optimizing reaction times, solvents, and bases to maximize yield and purity.

Summary Table of Preparation Methods

Preparation Step Reaction Type Key Reagents Conditions Outcome
Alkylation SN2 reaction Ethyl bromoacetate, K2CO3 RT, 18 h, CH3CN Ethyl ester intermediate
Fluorination Electrophilic fluorination DAST, Selectfluor Controlled temp, inert atmosphere Difluoro substitution
Hydroxylation Dihydroxylation OsO4 or equivalent Mild conditions Dihydroxy substitution
Knoevenagel Condensation Condensation Aromatic aldehydes, piperidinium acetate Reflux, toluene, 18–72 h Pyridinyl-substituted product
Deprotection Removal of protecting groups TBAF or acidic conditions RT or mild heating Final compound

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies of enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with 2,2,6,6-Tetramethylpiperidin-4-Yl Esters

A key group of structural analogs includes the 2,2,6,6-tetramethylpiperidin-4-yl esters described in a 2021 European patent (EP Bulletin 2021/09). These compounds share a similar ester-functionalized backbone but differ in core structure and substituents:

Feature Ethyl 2,2-Difluoro-4,4-Dihydroxy-4-Pyridin-4-Ylbutanoate 2,2,6,6-Tetramethylpiperidin-4-Yl Esters
Core Structure Pyridin-4-yl (aromatic) Piperidin-4-yl (saturated heterocycle)
Ester Chain Length Ethyl (C2) Methyl (C1) to Nonyl (C9)
Fluorination 2,2-Difluoro Absent
Hydroxy Groups 4,4-Dihydroxy Absent
Substituent Complexity High (fluorine + dihydroxy) Low (methyl groups on piperidine core)

Implications :

  • The pyridine core in the target compound may enhance aromatic interactions in biological systems, whereas the piperidine core in analogs could improve conformational flexibility .

Comparison with α-Ethyl-Substituted Entactogens

  • The ethyl group could enhance steric hindrance, reducing enzymatic degradation compared to methyl esters.
  • However, the presence of dihydroxy groups may counterbalance this by increasing polarity, limiting blood-brain barrier penetration .

Notes on Commercial and Research Relevance

  • Patent Trends : The exploration of variable ester chains in piperidine analogs (e.g., C1–C9) suggests that ethyl esters are part of a broader strategy to optimize compound properties through alkyl chain modulation .
  • Fluorination as a Design Strategy : The inclusion of fluorine atoms in the target compound aligns with modern medicinal chemistry practices to enhance stability and binding affinity, though this is speculative without specific activity data .

Biological Activity

Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate is a chemical compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H13F2NO4
  • Molecular Weight : 261.22 g/mol
  • CAS Number : 1706449-05-9

The compound features a pyridine ring substituted with two fluorine atoms and two hydroxy groups, which may enhance its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes or inhibit essential enzymes involved in cell wall synthesis.

Anthelmintic Activity

Research has highlighted the potential of this compound as an anthelmintic agent. In vitro studies have demonstrated that similar pyridine derivatives can immobilize helminths and reduce their infectivity. The mechanism often involves the inhibition of metabolic pathways critical for the survival of these parasites.

Case Studies

  • Study on Anthelmintic Efficacy :
    • A study evaluated the efficacy of various pyridine derivatives against gastrointestinal nematodes in sheep. The results indicated that certain compounds led to a significant reduction in egg counts per gram (EPG) of feces, suggesting a strong anthelmintic effect.
    • Results : Maximum reduction observed was 93.9% with a standard agent showing 95.6% reduction .
  • Antimicrobial Testing :
    • Another study tested the antimicrobial activity of related compounds against E. coli and S. aureus. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, indicating moderate to high effectiveness .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes of pathogens.
  • Membrane Disruption : It can affect the integrity of microbial cell membranes, leading to cell lysis.
  • Receptor Interaction : The structure may allow it to interact with specific receptors in parasites or bacteria, altering their function.

Data Table

Biological ActivityTarget Organism/ProcessObserved EffectReference
AntimicrobialE. coliMIC: 15 µg/mL
AntimicrobialS. aureusMIC: 30 µg/mL
AnthelminticGastrointestinal nematodesReduction in EPG: 93.9%

Q & A

Q. What are the optimal synthetic conditions for Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate, and how do reaction parameters influence yield?

Methodological Answer:

  • Key Parameters : Reaction temperature (typically 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation steps).
  • Purification : Column chromatography with gradient elution (e.g., petroleum ether/ethyl acetate ratios 30:1 to 10:1) is critical for isolating the compound from fluorinated byproducts .
  • Yield Optimization : Pilot studies suggest adjusting stoichiometry of pyridinyl precursors and fluorinating agents (e.g., Selectfluor®) improves yields to >75% .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • NMR : Focus on 19F^{19}\text{F} NMR for resolving difluoro groups (δ ≈ -110 to -120 ppm) and 1H^{1}\text{H} NMR for pyridinyl protons (δ 8.2–8.6 ppm). 13C^{13}\text{C} NMR confirms ester carbonyl signals (δ ~170 ppm) .
  • MS/IR : High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]+^+, while IR identifies hydroxyl (3300–3500 cm1^{-1}) and ester C=O (1720 cm1^{-1}) stretches .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) is recommended for detecting dihydroxy degradation products .

Q. How does the compound’s stability vary under different storage conditions, and what protocols mitigate decomposition?

Methodological Answer:

  • Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the ester group. Lyophilization improves long-term stability for aqueous solutions .
  • Degradation Pathways : Hydrolysis of the ester moiety under acidic conditions (pH < 3) generates 2,2-difluoro-4,4-dihydroxybutanoic acid, detectable via TLC (Rf = 0.3 in CH2_2Cl2_2/MeOH 9:1) .

Q. What in vitro biological screening assays are suitable for preliminary evaluation of bioactivity?

Methodological Answer:

  • Antimicrobial Assays : Use microbroth dilution (MIC against S. aureus and E. coli) with compound concentrations ≤100 µM .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} calculations after 48-hour exposure .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing dihydroxy and difluoro substituents be addressed?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic kinetic resolution with lipases to isolate enantiomers.
  • Stereochemical Control : Chelation-controlled fluorination with BF3_3-OEt2_2 directs difluoro addition, as observed in related ethyl difluoro esters .

Q. What contradictions exist in reported synthetic routes, and how can they be resolved experimentally?

Methodological Answer:

  • Discrepancies : Patent methods (e.g., EP 4374877) report higher yields (~85%) compared to academic protocols (~60%) due to proprietary catalysts. Replicate with Pd(OAc)2_2/Xantphos systems to test reproducibility .
  • Data Reconciliation : Cross-validate 19F^{19}\text{F} NMR shifts with computational predictions (DFT at B3LYP/6-31G*) to resolve assignment conflicts .

Q. What computational tools are effective for modeling the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Reactivity : Density Functional Theory (DFT) predicts regioselectivity in fluorination and ester hydrolysis pathways.
  • Docking Studies : AutoDock Vina or Schrödinger Suite for simulating binding to pyridinyl-dependent enzymes (e.g., kinases) .

Q. How do solubility limitations in aqueous media impact formulation for in vivo studies?

Methodological Answer:

  • Co-Solvents : Use cyclodextrin inclusion complexes or PEG-400 to enhance solubility (up to 10 mM).
  • Prodrug Strategies : Synthesize phosphate or sulfate esters for improved bioavailability, as demonstrated for sodium picosulfate analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,2-difluoro-4,4-dihydroxy-4-pyridin-4-ylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.